molecular formula C14H13BBrFO3 B1284259 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid CAS No. 849062-40-4

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid

Cat. No. B1284259
M. Wt: 338.97 g/mol
InChI Key: NOUJKVHYFUPYNQ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds commonly used in various chemical reactions, including Suzuki coupling, due to their ability to form stable covalent bonds with other organic substrates. While the specific compound is not directly mentioned in the provided papers, boronic acids and their derivatives are widely studied for their utility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogenation and subsequent boronation of aromatic compounds. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was achieved through a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and substitution by a borono group, followed by bromination . This method could potentially be adapted for the synthesis of 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid by modifying the starting materials and reaction conditions to introduce the appropriate substituents at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic system. The boron atom can undergo trigonal planar or tetrahedral geometry depending on its state of hybridization and the presence of a Lewis base. The molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds highlights the importance of functional groups in forming hydrogen bonds and supramolecular assemblies . These structural features are crucial for the reactivity and binding properties of boronic acids in chemical reactions.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates, using a palladium catalyst. The halodeboronation of aryl boronic acids to form aryl bromides and chlorides is another reaction where these compounds are utilized . The specific reactivity of 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid would depend on the substituents present on the aromatic ring and the electronic effects they impart.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The boron atom's ability to accept an electron pair makes boronic acids Lewis acids. They are typically stable under dry conditions but can form reversible covalent complexes with diols and amino acids in aqueous solutions. The presence of halogen substituents, such as bromine and fluorine, can affect the acidity, boiling point, and solubility of the compound. The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves careful consideration of these properties to optimize reaction conditions and yields .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application Summary : This compound is used in the study of protodeboronation of neat boronic acids . Boronic acids are ubiquitous reagents in modern synthetic organic chemistry, due to their utility in Suzuki–Miyaura cross-coupling (SMCC) and many other synthetic transformations .
    • Methods of Application : The study involves a combined experimental and computational approach. The protodeboronation of boronic acids is believed to be accelerated by the formation of the solid state .
    • Results or Outcomes : The study suggests that a reduction in the entropy of activation in the solid state can lead to the protodeboronation of boronic acids .
  • Crystallography

    • Application Summary : “3-Bromo-2-(3’-fluorobenzyloxy)-5-methylphenylboronic acid” has been studied for its crystal structure .
    • Methods of Application : The study involves the use of X-ray crystallography to determine the structure of the compound .
    • Results or Outcomes : The dioxyboron fragment is found to be close to co-planar with the benzene ring to which the B atom is connected. The dihedral angle between the two benzene rings is 14.8 degrees .

properties

IUPAC Name

[3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrFO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUJKVHYFUPYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584494
Record name {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584494
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Molecular Weight

338.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid

CAS RN

849062-40-4
Record name B-[3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid
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